(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Vue d'ensemble

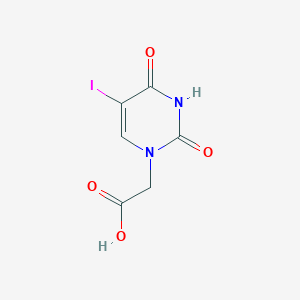

Description

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a chemical compound with the molecular formula C7H6IN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid typically involves the iodination of a pyrimidine derivative followed by the introduction of an acetic acid moiety. One common method involves the reaction of 5-iodouracil with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Condensation Reactions: It can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are applicable.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.

Applications De Recherche Scientifique

The compound features a pyrimidine ring substituted with an iodine atom and an acetic acid group. Its structure allows for various chemical reactions that make it a valuable intermediate in organic synthesis.

Chemistry

In the realm of chemistry, (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid serves as a building block for synthesizing more complex molecules. Its reactivity facilitates various chemical transformations:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles such as amines or thiols.

- Condensation Reactions : The compound can react with carbonyl-containing compounds to form larger structures.

- Oxidation and Reduction : While less common, it can undergo oxidation or reduction under specific conditions.

Biology

Biologically, this compound is utilized to study enzyme interactions and nucleic acid chemistry. Its structural similarity to nucleotides allows for its incorporation into DNA or RNA analogs. This characteristic is particularly useful in:

- Enzyme Inhibition Studies : The compound can mimic natural substrates, aiding in the investigation of enzyme mechanisms.

- Nucleic Acid Research : It can interfere with nucleic acid synthesis, providing insights into genetic processes.

Medicine

In medical research, derivatives of this compound are being explored for their antiviral and anticancer properties. Notable applications include:

- Diagnostic Imaging : The iodine atom can be substituted with radioactive isotopes for use in imaging techniques.

- Therapeutic Agents : Compounds derived from this structure are being investigated for their ability to inhibit tumor growth and viral replication.

Industry

Industrially, the compound is valuable in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure enables the development of novel materials with tailored properties for specific applications.

Case Study 1: Antiviral Activity

Research has demonstrated that certain derivatives of this compound exhibit significant antiviral activity against various viruses. In vitro studies showed that these compounds could inhibit viral replication by interfering with the viral life cycle.

Case Study 2: Enzyme Inhibition

A study focused on the enzyme thymidylate synthase revealed that this compound acts as a potent inhibitor. The compound's structural resemblance to natural substrates allowed it to bind effectively to the enzyme's active site, blocking its function and suggesting potential applications in cancer therapy.

Mécanisme D'action

The mechanism of action of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The iodine atom plays a crucial role in binding to the active site of enzymes, thereby blocking their activity. This compound can also interfere with nucleic acid synthesis by being incorporated into DNA or RNA, leading to chain termination or mutations.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Iodouracil: A precursor in the synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid.

5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.

5-Bromouracil: Similar in structure but with a bromine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Activité Biologique

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, with the molecular formula CHINO and CAS number 57846-83-0, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has a molecular weight of 296.02 g/mol and features a pyrimidine core substituted with an iodine atom and two carbonyl groups. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus species. The MIC values for these fungi ranged from 10 to 50 µg/mL, indicating moderate antifungal activity .

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the halogen substituents in the compound enhance its bioactivity by affecting cell membrane permeability and disrupting metabolic functions in microbial cells .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrimidine derivatives including this compound. The study found that this compound exhibited a broad spectrum of activity against both bacterial and fungal strains with significant potency compared to control compounds .

Structural Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of this compound revealed that modifications to the iodine substituent could influence its biological activity. Compounds with different halogen substitutions showed varied efficacy against microbial strains, suggesting that the electronic properties of these substituents play a crucial role in their antimicrobial action .

Propriétés

IUPAC Name |

2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDICWDYBXXXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362121 | |

| Record name | (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57846-83-0 | |

| Record name | (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.